アシクロビル一リン酸塩

概要

説明

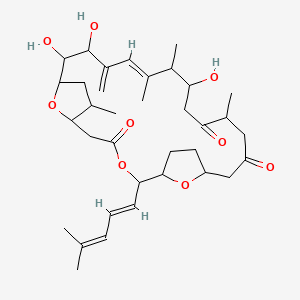

Acyclovir is a synthetic nucleoside analogue active against herpes viruses . It is a white, crystalline powder with the molecular formula C8H11N5O3 and a molecular weight of 225.2 . It is widely used in the treatment of herpesvirus infections, particularly herpes simplex virus (HSV) and varicella-zoster virus (VZV) .

Synthesis Analysis

The synthesis of Acyclovir involves several preparation methods and synthetic materials, such as 5-aminoimidazole-4-carboxamide, guanine and its derivatives, and other purine derivatives .Molecular Structure Analysis

The structure of Acyclovir (9-((2-hydroxyethoxy)methyl)guanine) (ACV) is illustrated in several papers . As an antiviral drug of guanine nucleoside analogues, ACV is one of the most commonly used antiviral drugs all around the world .Chemical Reactions Analysis

After intracellular uptake, Acyclovir is converted to Acyclovir monophosphate by virally-encoded thymidine kinase . This step does not occur to any significant degree in uninfected cells and thereby lends specificity to the drug’s activity .Physical And Chemical Properties Analysis

Acyclovir is a BCS class III/IV drug, with low permeability and/or slight water solubility (concentration-dependent) . The maximum solubility in water at 37°C is 2.5 mg/mL . The pka’s of acyclovir are 2.27 and 9.25 .科学的研究の応用

抗ウイルス薬

アシクロビル(ACV)は、効果的で選択的な抗ウイルス薬です . 世界中で最も一般的に使用されている抗ウイルス薬の1つです . 単純ヘルペスウイルス(HSV)、水痘帯状疱疹ウイルス(VZV)、およびEBウイルス(EB)などのヘルペスウイルスを効果的に治療し、正常細胞にはほとんど影響を与えません .

ウイルスコード化の阻害

ACVのウイルスコード化を阻害する能力を駆り立てるメカニズムは、重要な研究分野です . 開発と薬理学から始まり、ACVのこの側面は、広く研究されてきました .

毒性学研究

毒性学的研究と、安全なレベルで毒性を管理するための適切な検出技術の使用は、医学的努力と人間の健康にとって非常に重要です . ACVの毒性学的研究のための貴重な分析手順は、人間の使用と投与のために不可欠です .

分析方法

分光光度法、高速液体クロマトグラフィー(HPLC)、液体クロマトグラフィー/タンデム質量分析法(LC-MS/MS)、電気化学センサー、分子インプリントポリマー(MIP)、およびフローインジェクション化学発光(FI-CL)など、分析方法も強調されます . これらの方法は、ACVの検出と定量に不可欠です .

合成

5-アミノイミダゾール-4-カルボキサミド、グアニンとその誘導体、その他のプリン誘導体などの既存の調製方法と合成材料の包括的な要約が提示され、ACVの調製を詳細に解明します .

製薬用途

ACVの開発のための洞察を提供し、製薬用途におけるACVのさらなる革新を促進します . たとえば、AIDSの治療にはジドブジン(AZT)と、慢性B型肝炎の治療にはヒトリンパ芽球様インターフェロンと組み合わせて使用することができます .

プロドラッグ

アシクロビル一リン酸塩ベースのプロドラッグであるアシクロビルプロタイドは、HHVの共感染に依存しない抗HIV活性について研究されています . これらのプロドラッグは、T細胞株におけるHSV-2およびHIV-1の複製を阻害します .

作用機序

Target of Action

Acyclovir monophosphate primarily targets the viral DNA polymerase . This enzyme plays a crucial role in the replication of the viral genome, making it a key target for antiviral drugs .

Mode of Action

Acyclovir is converted into acyclovir monophosphate by the action of viral thymidine kinase . The monophosphate derivative is then converted to the diphosphate form by guanylate kinase, and finally to acyclovir triphosphate by nucleoside diphosphate kinase, pyruvate kinase, creatine kinase, phosphoglycerate kinase . Acyclovir triphosphate competitively inhibits viral DNA polymerase by acting as an analog to deoxyguanosine triphosphate (dGTP) .

Biochemical Pathways

The biochemical pathway of acyclovir involves its conversion from the monophosphate form to the triphosphate form. This conversion process involves several enzymes, including guanylate kinase and nucleoside diphosphate kinase . The resulting acyclovir triphosphate then inhibits the viral DNA polymerase, leading to termination of the viral DNA chain .

Result of Action

The result of acyclovir monophosphate’s action is the inhibition of viral DNA polymerase, which leads to the termination of the viral DNA chain . This prevents the replication of the virus, thereby controlling the infection .

Action Environment

The action of acyclovir monophosphate is influenced by the presence of the virus, as the conversion of acyclovir to its monophosphate form is mediated by viral thymidine kinase . Therefore, the drug’s action, efficacy, and stability are likely to be influenced by factors that affect the virus, such as the viral load and the host’s immune response.

Safety and Hazards

Acyclovir is contraindicated in patients with a known hypersensitivity to acyclovir or valacyclovir . It is advised to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

Given the repurposing eligibility of Acyclovir, there are ongoing efforts to develop new salts of this drug with the aim of improving its pharmacokinetic properties . It has also been tested against COVID-19, showing potential to inhibit viral proteases, multiple viral genes expression, and RNA-Dependent RNA Polymerase .

生化学分析

Biochemical Properties

Acyclovir Monophosphate is created when Acyclovir is phosphorylated by a viral-induced thymidine kinase . This process is crucial for Acyclovir’s antiviral activity. The monophosphate form is then further converted into diphosphate and triphosphate forms by cellular enzymes in the infected host cell .

Cellular Effects

Acyclovir Monophosphate, in its triphosphate form, has a higher affinity for viral DNA polymerase than cellular DNA polymerase . This selectivity allows it to exert its antiviral effects with little impact on normal, uninfected cells .

Molecular Mechanism

The mechanism of action of Acyclovir Monophosphate involves its conversion to Acyclovir triphosphate, which inactivates viral DNA polymerase . This inactivation can occur either through the incorporation of Acyclovir triphosphate into the growing viral DNA chain, causing chain termination, or through competition with other bases for viral DNA polymerase, effectively inactivating the enzyme .

Temporal Effects in Laboratory Settings

It is known that Acyclovir, from which Acyclovir Monophosphate is derived, has been used effectively in clinical trials since 1977 .

Metabolic Pathways

Acyclovir Monophosphate is involved in several metabolic pathways. It is converted to its diphosphate form by guanylate kinase, and then to its triphosphate form by several enzymes, including nucleoside diphosphate kinase, pyruvate kinase, creatine kinase, phosphoglycerate kinase, succinyl-CoA synthetase, phosphoenolpyruvate carboxykinase, and adenylosuccinate synthetase .

Subcellular Localization

It is known that Acyclovir Monophosphate and its derivatives are concentrated in infected host cells where the drug exerts its antiviral effects .

特性

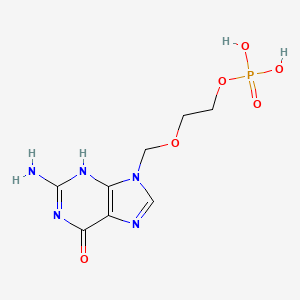

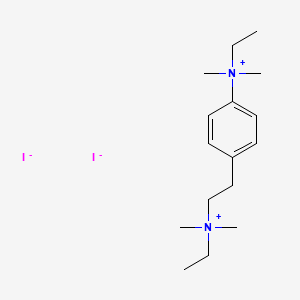

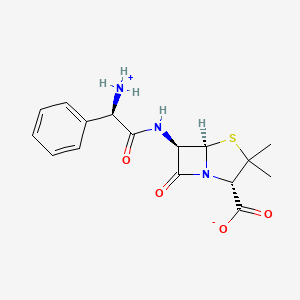

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N5O6P/c9-8-11-6-5(7(14)12-8)10-3-13(6)4-18-1-2-19-20(15,16)17/h3H,1-2,4H2,(H2,15,16,17)(H3,9,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUOAJOVOKFATQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COCCOP(=O)(O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N5O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90984966 | |

| Record name | 2-[(6-Hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl)methoxy]ethyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66341-16-0 | |

| Record name | Acyclovir monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066341160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(6-Hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl)methoxy]ethyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACYCLOVIR PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J91QR22O8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1664945.png)